(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride
Description
Properties
IUPAC Name |
(6R)-6-methyl-5-azaspiro[2.4]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-6-4-7(2-3-7)5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNWXCLOQADRFO-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis via Spirocyclic Intermediate Formation
The construction of the 5-azaspiro[2.4]heptane core often begins with cyclopropane-containing precursors. A key approach involves the asymmetric annulation of imines with cyclopropane derivatives. For instance, a 2020 study demonstrated the use of a chiral catalyst (9) to mediate the reaction between imine 7 and cyclopropane 10 in a toluene/dichloromethane solvent system at –20°C . The resulting amine 12 was isolated in 85% yield after 48 hours of stirring, followed by aqueous extraction and MgSO₄ drying . Subsequent hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group in 6 using 50% KOH yielded the carboxylic acid derivative 5 , a critical intermediate for further functionalization .
This method’s stereochemical outcome hinges on the catalyst’s enantioselectivity, which achieved an enantiomeric excess (ee) of >98% . The final hydrochlorination step involved treating the free base with HCl in ethyl acetate, yielding the target compound with minimal racemization .
Halogenation and Stereoselective Ring Closure
A 2014 patent detailed a halogenation-based route to access the (S)-enantiomer of 5-azaspiro[2.4]heptane-6-carboxylic acid, which can be adapted for the (R)-configured methyl derivative . The process begins with compound 5a , where a hydroxyl group is converted to a bromine or iodine leaving group (LG) using halide reagents like CBr₃CO₂Na . Ring closure is induced under basic conditions (e.g., KOH or NaH) in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) at temperatures below 0°C to preserve stereointegrity .
Key advantages of this method include:
-
High stereoselectivity : The use of low-temperature conditions (–20°C) and chiral auxiliaries ensures >98% ee without requiring chromatographic separation .
-
Scalability : The reaction tolerates gram-scale batches, with a 73% yield reported for the dibromo intermediate .
Protection-Deprotection Strategies for Amino Group Functionalization
Introducing the methyl group at position 6 necessitates careful protection of the secondary amine. A common strategy involves Boc protection using di-tert-butyl dicarbonate in the presence of a base like triethylamine . For example, compound 3 was treated with Boc₂O in dichloromethane, followed by halogenation to yield 5a . Deprotection under acidic conditions (e.g., HCl in dioxane) then affords the hydrochloride salt .
Critical parameters for this route include:
-
Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates and minimize side reactions .
-
Temperature control : Reactions performed at 70°C with Bu₄NBr as a phase-transfer catalyst improved yields to 85% .
Resolution of Racemic Mixtures via Chiral Chromatography
For non-stereoselective syntheses, chiral HPLC or enzymatic resolution can separate enantiomers. A 2025 PubChem entry for the (S)-enantiomer’s hydrochloride salt highlights the commercial availability of chiral columns (e.g., Chiralpak AD-H) capable of resolving such compounds . However, this method is less efficient for large-scale production due to high costs and lower throughput.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Chiral Pool Synthesis | Catalytic annulation, hydrolysis | 78–85 | >98 | High |
| Halogenation | LG substitution, ring closure | 73 | >98 | Moderate |
| Protection-Deprotection | Boc protection, acidic deprotection | 85 | 98 | High |
| Asymmetric Hydrogenation | Not reported (hypothetical) | N/A | N/A | Moderate |
| Chiral Resolution | HPLC separation | 40–60 | 99.5 | Low |
Chemical Reactions Analysis
Types of Reactions
(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The table below compares key structural attributes of (6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride with analogous compounds:
| Compound Name | Substituents/Modifications | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|
| (6R)-6-Methyl-5-azaspiro[2.4]heptane HCl | 6R-methyl | C₇H₁₄ClN | Not specified | Chiral center, spirocyclic rigidity |
| 7-Fluoro-5-azaspiro[2.4]heptane HCl | 7-fluoro | C₆H₁₁ClFN | 351369-07-8 | Enhanced electronegativity |
| 7,7-Difluoro-5-azaspiro[2.4]heptane HCl | 7,7-difluoro | C₆H₁₀ClF₂N | 115273 | Increased metabolic stability |
| 7-Methoxy-5-azaspiro[2.4]heptane HCl | 7-methoxy | C₇H₁₃ClNO | CID 16738289 | Ether-linked solubility modifier |
| (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid HCl | 6S-carboxylic acid | C₇H₁₁ClNO₂ | 2200278-74-4 | Acidic functionality for conjugation |
| 1,1-Difluoro-5-azaspiro[2.4]heptane | 1,1-difluoro (non-HCl salt) | C₆H₉F₂N | 1215166-77-0 | Lipophilicity enhancement |
Key Observations :
- Substituent Effects: Fluorine substituents (e.g., 7-fluoro, 7,7-difluoro) increase electronegativity and metabolic stability, making these derivatives suitable for CNS-targeting drugs .
- Functional Groups : Carboxylic acid derivatives (e.g., (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid HCl) enable conjugation with other moieties in API synthesis .
- Stereochemistry : The 6R configuration in the target compound contrasts with the 6S-carboxylic acid derivative, highlighting the role of chirality in bioactivity .
Physicochemical Properties
Notes:
Biological Activity
(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride is a bicyclic compound with significant potential in neuropharmacology due to its unique structural characteristics. This article explores its biological activities, particularly its interactions with neurotransmitter systems and potential therapeutic applications.
The compound has the molecular formula C7H14ClN and a molecular weight of approximately 151.65 g/mol. It is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and applications .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential anxiolytic and antidepressant-like properties . The compound may modulate receptor activity, leading to various biological effects, although the exact molecular targets and pathways remain to be fully elucidated.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Preliminary studies suggest that the compound may have anxiolytic and antidepressant effects by influencing serotonin and dopamine pathways .
- Anticonvulsant Properties : Related compounds in the spirocyclic family have shown anticonvulsant activity in various models, suggesting that this compound could exhibit similar effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Neurotransmitter Interaction : A study demonstrated that related spirocyclic compounds could inhibit neurotransmitter uptake, indicating a potential mechanism for their anxiolytic effects .
- Anticonvulsant Activity : In research evaluating new anticonvulsants, derivatives of azaspiro compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The findings indicated protective effects against seizures, which could be relevant for this compound .
- Receptor Binding Studies : Binding affinity studies suggest that this compound may interact competitively with certain receptors, similar to other neuroactive compounds .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane | 1286754-97-9 | Exhibits different receptor selectivity |
| (6S)-5-benzyloxycarbonyl-5-azaspiro[2.4]heptane | 1256388-47-2 | Contains a benzyloxy group affecting solubility |
| (R)-5-Azaspiro[2.4]heptane-6-carboxylic acid | 152723-56-3 | Carboxylic acid functionality alters reactivity |
This table highlights the specific methyl substitution and spiro configuration of this compound, which may influence its biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules with amino and ketone groups under acidic or basic conditions. For example, spirocyclic amines are often synthesized via [2+2] cycloaddition or tribromopentaerythritol cyclization, followed by HCl salt formation . Key parameters include temperature (0–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst selection (e.g., Pd-mediated reactions for stereochemical control). Optimization of these factors can achieve yields >70% and enantiomeric excess (ee) >95% .
Q. How can researchers verify the structural identity and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the spirocyclic structure. For example, the methyl group at C6 in the (6R) configuration shows distinct coupling patterns (e.g., values) .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and ESI-MS (expected [M+H]⁺ at m/z 148.1) ensure purity (>95%) and detect byproducts like uncyclized precursors .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers .
Q. What preliminary biological assays are recommended to assess the compound’s activity?
- Methodological Answer : Initial screens should focus on:
- Enzyme Inhibition : Beta-lactamase inhibition assays (IC₅₀ measurements) due to structural similarity to known ESBL inhibitors .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) using tritiated analogs .
- Cellular Toxicity : MTT assays in HEK293 or HepG2 cells to establish safe working concentrations (typical IC₅₀ > 100 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or carboxylate substitution) impact the compound’s bioactivity and pharmacokinetics?
- Methodological Answer :
- Fluorination : Adding fluorine at C7 (e.g., 7-fluoro derivatives) enhances metabolic stability (t₁/₂ increase by 2–3× in liver microsomes) and blood-brain barrier penetration (logP reduction from 1.8 to 1.2) .
- Carboxylate Substitution : Methyl ester derivatives (e.g., (6S)-6-carboxylate) improve aqueous solubility (logS from -3.5 to -2.1) but may reduce membrane permeability .
- SAR Studies : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding affinities .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardization : Use reference compounds (e.g., clavulanic acid for beta-lactamase assays) to calibrate assay conditions .
- Batch Analysis : Compare purity, stereochemistry, and salt forms (e.g., hydrochloride vs. freebase) across studies, as these factors can alter activity by >10-fold .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers in datasets from public repositories like PubChem .
Q. What industrial-scale synthesis techniques can be adapted for lab-scale production without compromising enantiopurity?
- Methodological Answer :
- Continuous Flow Reactors : Enable precise control of residence time (30–120 s) and temperature (±1°C), achieving >90% yield with <2% racemization .
- Crystallization-Driven Purification : Use chiral resolving agents (e.g., L-tartaric acid) to isolate the (6R)-enantiomer from racemic mixtures .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with Cyrene or 2-MeTHF, maintaining reaction efficiency while reducing environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
